molecular formula C8H7BrN2O2S B11121448 4-bromo-N-(cyanomethyl)benzenesulfonamide

4-bromo-N-(cyanomethyl)benzenesulfonamide

Cat. No.: B11121448
M. Wt: 275.12 g/mol
InChI Key: UXVSRHMPCCBADC-UHFFFAOYSA-N
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Description

4-bromo-N-(cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7BrN2O2S It is characterized by the presence of a bromine atom, a cyanomethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyanomethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and cyanomethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent unwanted side reactions.

    Procedure: The 4-bromobenzenesulfonyl chloride is reacted with cyanomethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of amines or other reduced compounds.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-bromo-N-(cyanomethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyanomethyl group can interact with nucleophilic residues in proteins, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(cyanomethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a cyanomethyl group, which confer distinct reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

4-bromo-N-(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C8H7BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,6H2

InChI Key

UXVSRHMPCCBADC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC#N)Br

Origin of Product

United States

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